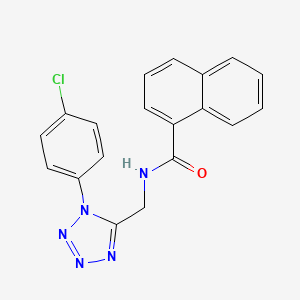

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide

Description

Properties

IUPAC Name |

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN5O/c20-14-8-10-15(11-9-14)25-18(22-23-24-25)12-21-19(26)17-7-3-5-13-4-1-2-6-16(13)17/h1-11H,12H2,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHCJSJSIZRUIIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=NN=NN3C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide typically involves multiple steps. One common synthetic route starts with the preparation of the tetrazole ring, which can be achieved through the cyclization of an appropriate nitrile with sodium azide under acidic conditions. The chlorophenyl group is then introduced via a nucleophilic substitution reaction. Finally, the naphthamide moiety is attached through an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step, as well as the development of more efficient catalysts for the coupling reactions. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide can undergo various chemical reactions, including:

Oxidation: The tetrazole ring can be oxidized under strong oxidative conditions, leading to the formation of azide intermediates.

Reduction: The nitro group in the chlorophenyl moiety can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

Oxidation: Formation of azide intermediates.

Reduction: Conversion of nitro groups to amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

Biology: Investigated for its potential as a bioactive compound, particularly in the context of antimicrobial and anticancer research.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of specialty chemicals and advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner. The chlorophenyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The naphthamide moiety can interact with hydrophobic pockets in proteins, contributing to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide can be compared with other similar compounds, such as:

N-((1-(4-bromophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.

N-((1-(4-methylphenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide: The presence of a methyl group instead of chlorine can influence the compound’s lipophilicity and metabolic stability.

N-((1-(4-nitrophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide: The nitro group can significantly alter the compound’s electronic properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be leveraged for various applications.

Biological Activity

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide is a complex organic compound with notable pharmacological potential. This article explores its biological activity, synthesis, and implications for medicinal chemistry, supported by relevant data and findings.

Chemical Structure and Properties

The compound features a unique combination of a tetrazole ring and a naphthamide moiety , which enhances its biological activity. Its molecular formula is , with a molecular weight of approximately 302.74 g/mol . The presence of the chlorinated phenyl group contributes to its lipophilicity and metabolic stability, making it an attractive candidate for drug development.

The tetrazole moiety is particularly significant due to its bioisosteric properties , which allow it to mimic carboxylic acids. This characteristic enhances its binding affinity to various biological targets, including enzymes and receptors, potentially modulating their activity. Studies suggest that the compound may interact with:

- Enzymes : Inhibiting or activating specific enzymes involved in disease pathways.

- Receptors : Binding to receptor sites to alter physiological responses.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis .

2. Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. These activities are crucial in the context of treating conditions like Alzheimer's disease and urinary tract infections .

3. Anticancer Potential

Preliminary studies suggest that similar tetrazole compounds may possess anticancer properties, particularly through the induction of apoptosis in cancer cells . The ability to modulate apoptotic pathways positions this compound as a potential candidate for cancer therapy.

Case Study 1: Synthesis and Evaluation

In one study, this compound was synthesized and evaluated for its biological activity. The synthesis involved multiple steps, including the formation of the tetrazole ring through the reaction of 4-chlorophenylhydrazine with sodium azide . The final product was tested against various bacterial strains, demonstrating promising antibacterial effects.

Case Study 2: Docking Studies

Molecular docking studies have been conducted to elucidate the interactions between this compound and target proteins. These studies revealed that the compound could effectively bind to active sites of enzymes, suggesting a mechanism for its inhibitory effects .

Data Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide, and how can yield be improved?

- Methodology : The compound’s tetrazole core can be synthesized via multicomponent reactions (MCRs) involving isocyanides, as demonstrated for structurally similar tetrazole derivatives . For example, tert-butyl isocyanide was reacted with chlorophenyl precursors under mild conditions (room temperature, 6–8 hours) to yield tetrazole intermediates. Subsequent coupling with naphthamide derivatives may require a nucleophilic substitution or amidation step.

- Yield Optimization : Initial yields for analogous tetrazole compounds range from 39% to 57% . Improving purity via recrystallization (ethanol or hexane/EtOAC mixtures) and optimizing stoichiometry of reactants (e.g., 2.0 mmol isocyanide per 0.5 mmol naphthamide precursor) are critical .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

- Key Techniques :

- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular weight (e.g., observed vs. calculated [M+H]⁺; deviations < 1 ppm) .

- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) identify substituent environments. For example, aromatic protons in the naphthamide moiety appear at δ 7.2–8.4 ppm, while tetrazole-CH₂ signals resonate near δ 5.4–5.5 ppm .

- TLC Monitoring : Hexane/EtOAc (8:2) solvent systems provide Rf values ~0.4–0.5 for tracking reaction progress .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., 4-chlorophenyl vs. bromophenyl) influence the compound’s reactivity or biological activity?

- Mechanistic Insights : The electron-withdrawing 4-chlorophenyl group stabilizes the tetrazole ring via resonance, enhancing electrophilicity at the methylene bridge. Substitution with bromine (e.g., , compounds 5j–5k) increases steric bulk but may reduce solubility, impacting binding interactions in biological assays .

- Experimental Design : Compare reaction kinetics (e.g., cycloaddition rates) and crystallographic data (via SHELX refinement ) for halogen-substituted analogs.

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Case Study : Discrepancies in ¹H NMR integration (e.g., missing -NH signals due to proton exchange) can be addressed by:

- Variable-Temperature NMR : Suppress exchange broadening at low temperatures.

- 2D Experiments (COSY, HSQC) : Assign overlapping aromatic protons in the naphthamide moiety .

Q. How can computational methods predict the compound’s binding affinity for cannabinoid or angiotensin receptors?

- Approach :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with CB1 or AT1 receptors, leveraging structural motifs from known ligands (e.g., anandamide’s arachidonyl tail or losartan’s tetrazole pharmacophore ).

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER/CHARMM force fields).

Methodological Recommendations

- Synthetic Protocols : Prioritize MCRs for tetrazole formation, followed by amidation under anhydrous conditions .

- Conflict Resolution : Validate ambiguous spectral assignments with X-ray data or isotopic labeling .

- Biological Profiling : Screen against GPCR panels (e.g., CHO-K1 cells expressing CB1/AT1) using calcium flux assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.